molecular formula C21H24F2N2O2 B4700131 N-(1-benzylpiperidin-4-yl)-2-(2,4-difluorophenoxy)propanamide

N-(1-benzylpiperidin-4-yl)-2-(2,4-difluorophenoxy)propanamide

Cat. No.: B4700131
M. Wt: 374.4 g/mol
InChI Key: KGCIFIQTDYWGOU-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-(2,4-difluorophenoxy)propanamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzylpiperidine moiety and a difluorophenoxy group attached to a propanamide backbone. Its unique chemical properties make it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(2,4-difluorophenoxy)propanamide typically involves multiple steps, starting with the preparation of the piperidine ring. The benzyl group is introduced through a nucleophilic substitution reaction, followed by the attachment of the difluorophenoxy group via an etherification reaction. The final step involves the formation of the propanamide linkage through an amidation reaction. Common reagents used in these reactions include benzyl chloride, 2,4-difluorophenol, and propanoyl chloride, under conditions such as reflux in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-(2,4-difluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or difluorophenoxy groups, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide or tetrahydrofuran.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2-(2,4-difluorophenoxy)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(2,4-difluorophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperidine moiety may bind to the active site of an enzyme, inhibiting its activity, while the difluorophenoxy group could enhance binding affinity through hydrophobic interactions. The propanamide linkage may also play a role in stabilizing the compound’s conformation, facilitating its interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-2-(2,4-dichlorophenoxy)propanamide
  • N-(1-benzylpiperidin-4-yl)-2-(2,4-dimethylphenoxy)propanamide
  • N-(1-benzylpiperidin-4-yl)-2-(2,4-difluorophenoxy)butanamide

Uniqueness

N-(1-benzylpiperidin-4-yl)-2-(2,4-difluorophenoxy)propanamide is unique due to the presence of the difluorophenoxy group, which imparts distinct electronic and steric properties. This makes it different from similar compounds that may have other substituents, such as chlorine or methyl groups, affecting their chemical reactivity and biological activity.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(2,4-difluorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N2O2/c1-15(27-20-8-7-17(22)13-19(20)23)21(26)24-18-9-11-25(12-10-18)14-16-5-3-2-4-6-16/h2-8,13,15,18H,9-12,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCIFIQTDYWGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(CC1)CC2=CC=CC=C2)OC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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